N-(3,5-dimethylphenyl)-3-iodobenzamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a dimethylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 3,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation: The amide group can participate in amidation reactions, forming new amide bonds with other compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to substitute the iodine atom with various functional groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-iodobenzamide has several scientific research applications, including:
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-iodobenzamide
- N-(3,4-dimethylphenyl)-3-iodobenzamide
- N-(2,5-dimethylphenyl)-3-iodobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-3-iodobenzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C15H14INO |
---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
HIQMWJFZHMRBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
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